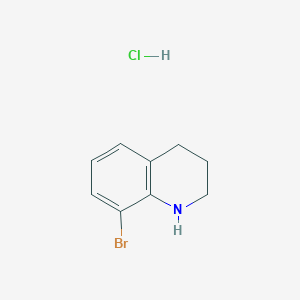

8-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8-bromo-1,2,3,4-tetrahydroquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN.ClH/c10-8-5-1-3-7-4-2-6-11-9(7)8;/h1,3,5,11H,2,4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXVLPILGGVHSFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CC=C2)Br)NC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221724-17-9 | |

| Record name | 8-bromo-1,2,3,4-tetrahydroquinoline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

Introduction

8-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride is a heterocyclic building block of significant interest to researchers and professionals in organic synthesis and drug development. Its strategic placement of a bromine atom on the tetrahydroquinoline scaffold makes it a versatile intermediate for the synthesis of a wide array of more complex molecules.[1][2] The tetrahydroquinoline core is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with diverse biological activities.[3] This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of this compound, with a particular focus on its utility in the discovery of novel therapeutics.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in research and development.

Core Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 1221724-17-9 | [2] |

| Molecular Formula | C₉H₁₁BrClN | [2][4][5] |

| Molecular Weight | 248.55 g/mol | [2][4][5] |

| Appearance | White to pale yellow solid | |

| Storage | Room temperature, in a dry, well-ventilated place away from heat and open flames. | |

| Solubility | Soluble in water and organic solvents. | |

| Boiling Point (of free base) | 294.3 °C at 760 mmHg | [6][7] |

| pKa (of free base, predicted) | 8.88 ± 0.20 | [2] |

Note: The melting point for the hydrochloride salt is not consistently reported in publicly available literature. Experimental determination is recommended for precise characterization.

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic and aliphatic protons of the tetrahydroquinoline ring system. The protons on the saturated portion of the ring (positions 2, 3, and 4) will appear as multiplets in the upfield region, while the aromatic protons will be observed as multiplets in the downfield region. The exact chemical shifts and coupling patterns will be influenced by the bromine substituent and the protonation state of the nitrogen.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be in the range of approximately 110-150 ppm, with the carbon bearing the bromine atom shifted to a higher field. The aliphatic carbons at positions 2, 3, and 4 will resonate in the upfield region, typically between 20-50 ppm.[4][8][9][10][11]

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected absorptions include N-H stretching vibrations for the secondary ammonium salt in the range of 2400-2800 cm⁻¹ (broad), aromatic C-H stretching just above 3000 cm⁻¹, and C=C stretching vibrations for the aromatic ring in the 1450-1600 cm⁻¹ region. The C-N stretching of the aromatic amine will likely appear between 1250-1335 cm⁻¹.[6][12][13][14][15]

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), with peaks at m/z corresponding to [M]+ and [M+2]+. Fragmentation patterns would likely involve the loss of HBr and cleavage of the tetrahydroquinoline ring.[16][17][18][19][20]

Synthesis and Reactivity

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve good yields and purity.

Synthetic Workflow

The synthesis can be conceptualized as a two-stage process: the bromination of the 1,2,3,4-tetrahydroquinoline free base, followed by the formation of the hydrochloride salt.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 8-Bromo-1,2,3,4-tetrahydroquinoline (Free Base)

This protocol is adapted from general methods for the bromination of substituted quinolines.[21]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,2,3,4-tetrahydroquinoline (1 equivalent) in a suitable solvent such as acetonitrile (CH₃CN) or chloroform (CHCl₃). Cool the solution to 0 °C in an ice bath.

-

Bromination: Slowly add a solution of bromine (Br₂) (1.1 equivalents) in the same solvent to the cooled solution of tetrahydroquinoline over 30 minutes with vigorous stirring. The reaction is exothermic and the temperature should be maintained at 0-5 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the reddish-brown color of bromine disappears. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction and Purification: Extract the aqueous layer with dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc) (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 8-Bromo-1,2,3,4-tetrahydroquinoline.

Step 2: Formation of this compound

This protocol is a general method for the preparation of amine hydrochloride salts.[22][23][24][25]

-

Dissolution: Dissolve the purified 8-Bromo-1,2,3,4-tetrahydroquinoline free base in a minimal amount of anhydrous diethyl ether or 1,4-dioxane.

-

Acidification: Slowly bubble dry hydrogen chloride (HCl) gas through the solution, or add a solution of anhydrous HCl in diethyl ether or 1,4-dioxane dropwise with stirring.

-

Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution as a solid. Collect the precipitate by vacuum filtration.

-

Washing and Drying: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted free base. Dry the product under vacuum to obtain this compound.

Reactivity and Mechanistic Insights

The bromine atom at the 8-position of the tetrahydroquinoline ring is the key to its synthetic utility. This aryl bromide is an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents.

Palladium-Catalyzed Cross-Coupling Reactions:

-

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the 8-bromo-tetrahydroquinoline with an organoboron compound, typically an aryl or vinyl boronic acid or ester. This is a powerful method for synthesizing biaryl compounds.[26][27][28]

-

Sonogashira Coupling: This reaction couples the 8-bromo-tetrahydroquinoline with a terminal alkyne to form an arylethyne. This is a valuable tool for introducing alkyne functionalities into the molecule.[23][29][30][31][32][33]

-

Buchwald-Hartwig Amination: This reaction enables the formation of a new carbon-nitrogen bond by coupling the 8-bromo-tetrahydroquinoline with an amine.

The choice of palladium catalyst, ligand, base, and solvent is crucial for the success of these reactions and must be optimized for each specific substrate combination.

Applications in Drug Development

The 8-Bromo-1,2,3,4-tetrahydroquinoline scaffold is a valuable starting point for the synthesis of compounds with potential therapeutic applications. One notable area of research is in the development of novel opioid receptor ligands for the treatment of pain.[1][34][35][36][37]

Case Study: C-8 Substituted Tetrahydroquinolines as Opioid Ligands

Research has shown that C-8 substituted tetrahydroquinolines can act as balanced-affinity mu (μ)-opioid receptor agonists and delta (δ)-opioid receptor antagonists.[34][38] This mixed pharmacological profile is of significant interest as it may lead to potent analgesics with a reduced side-effect profile, such as tolerance and dependence, which are major drawbacks of currently used opioid painkillers.[34][38][39][40][41]

The 8-bromo precursor allows for the systematic exploration of the structure-activity relationship (SAR) at this position through the aforementioned cross-coupling reactions. By introducing a variety of substituents at the C-8 position, researchers can fine-tune the affinity and efficacy of the ligands at the μ and δ opioid receptors.[1][36]

μ-Opioid Receptor Signaling Pathway

The μ-opioid receptor is a G-protein coupled receptor (GPCR).[1][34][35][37] Upon binding of an agonist, such as a derivative of 8-bromo-1,2,3,4-tetrahydroquinoline, the receptor undergoes a conformational change that activates intracellular signaling pathways.

Caption: Simplified μ-opioid receptor signaling pathway.

Activation of the μ-opioid receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[37] It also modulates ion channel activity, leading to hyperpolarization of the neuronal membrane and reduced neurotransmitter release.[37] These downstream effects ultimately contribute to the analgesic properties of opioid agonists.[39]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, allows for the efficient synthesis of a diverse range of substituted tetrahydroquinolines. The demonstrated utility of this scaffold in the development of novel opioid receptor ligands highlights its potential for the discovery of new therapeutics with improved pharmacological profiles. This in-depth guide provides a solid foundation for researchers and drug development professionals to effectively utilize this important chemical entity in their work.

References

-

Nastase, A. F., Griggs, N. W., Anand, J. P., Fernandez, T. J., Harland, A. A., Trask, T. J., Jutkiewicz, E. M., Traynor, J. R., & Mosberg, H. I. (2018). Synthesis and Pharmacological Evaluation of Novel C-8 Substituted Tetrahydroquinolines as Balanced-Affinity Mu/Delta Opioid Ligands for the Treatment of Pain. ACS Chemical Neuroscience, 9(7), 1840–1848. [Link]

-

Nastase, A. F., Griggs, N. W., Anand, J. P., Fernandez, T. J., Harland, A. A., Trask, T. J., Jutkiewicz, E. M., Traynor, J. R., & Mosberg, H. I. (2018). Synthesis and Pharmacological Evaluation of Novel C-8 Substituted Tetrahydroquinolines as Balanced-Affinity Mu/Delta Opioid Ligands for the Treatment of Pain. PubMed, 30019937. [Link]

-

Sci-Hub. (2018). Synthesis and Pharmacological Evaluation of Novel C-8 Substituted Tetrahydroquinolines as Balanced-Affinity Mu/Delta Opioid Ligands for the Treatment of Pain. ACS Chemical Neuroscience. [Link]

-

Nastase, A. F., et al. (2018). Synthesis and Pharmacological Evaluation of Novel C-8 Substituted Tetrahydroquinolines as Balanced-Affinity Mu/Delta Opioid Ligands for the Treatment of Pain. PMC. [Link]

-

JoVE. (2024). Opioid Receptors: Overview. Journal of Visualized Experiments. [Link]

-

Ananthan, S. (2006). Opioid ligands with mixed mu/delta opioid receptor interactions: an emerging approach to novel analgesics. PubMed, 16526815. [Link]

-

Zhou, Z., Ke, Y., Miao, R., & Kong, W. (2021). ¹³C NMR spectroscopy chemical shifts of tetrahydroquinoline species. ResearchGate. [Link]

- Google Patents. (1953). Process of preparing a monobasic salt of a secondary amine. US2634293A.

-

UCLA Chemistry & Biochemistry. (n.d.). IR: amines. UCLA. [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

Trescot, A. M., Datta, S., Lee, M., & Hansen, H. (2008). Opioid pharmacology. Pain Physician, 11(2 Suppl), S133–S153. [Link]

-

Hill, L. G. (2018). Opioid Agonists, Partial Agonists, Antagonists: Oh My! Pharmacy Times. [Link]

-

Saikot, M. S. H. (2024). FTIR Spectroscopic Analysis of Benzenamine: Functional Group Identification and Structural Insights. ResearchGate. [Link]

-

ResearchGate. (2020). What is the best way to convert my amine compound from the free amine into the salt form HCl? ResearchGate. [Link]

-

Burford, N. T., et al. (2013). Different effects of opioid antagonists on mu-, delta-, and kappa-opioid receptors with and without agonist pretreatment. Clinical Pharmacology & Therapeutics, 93(4), 353-361. [Link]

-

MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]

-

Ali, T. E., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. ResearchGate. [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. [Link]

-

Sciencemadness Discussion Board. (2008). Converting to the hydrochloric salt for storage? Sciencemadness. [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]

-

Appchem. (n.d.). 8-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride. Appchem. [Link]

-

SpectraBase. (n.d.). 1,2,3,4-Tetrahydroquinoline - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

Frontiers in Chemistry. (2021). Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. Frontiers. [Link]

-

ResearchGate. (2016). Bromination of 8-substituted quinolines. Reagents and conditions. ResearchGate. [Link]

- Google Patents. (2010).

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

University of Colorado Boulder. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. University of Colorado Boulder. [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. MSU Chemistry. [Link]

-

University of California, Irvine. (n.d.). Mass Spectrometry: Fragmentation. UCI. [Link]

-

Chen, Y., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102875. [Link]

-

Bunce, R. A., et al. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 17(12), 14347–14377. [Link]

-

Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

-

ResearchGate. (n.d.). Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). ResearchGate. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. This compound [myskinrecipes.com]

- 3. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. echemi.com [echemi.com]

- 6. rockymountainlabs.com [rockymountainlabs.com]

- 7. 8-Bromo-1,2,3,4-tetrahydroisoquinoline | 75416-51-2 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. 1,2,3,4-Tetrahydroquinoline(635-46-1) 13C NMR spectrum [chemicalbook.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. Frontiers | Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes [frontiersin.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. researchgate.net [researchgate.net]

- 17. whitman.edu [whitman.edu]

- 18. Mass Spectrometry [www2.chemistry.msu.edu]

- 19. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. US2634293A - Process of preparing a monobasic salt of a secondary amine - Google Patents [patents.google.com]

- 23. researchgate.net [researchgate.net]

- 24. Sciencemadness Discussion Board - Converting to the hydrochloric salt for storage? - Powered by XMB 1.9.11 [sciencemadness.org]

- 25. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. chemscene.com [chemscene.com]

- 28. tcichemicals.com [tcichemicals.com]

- 29. researchgate.net [researchgate.net]

- 30. pdf.benchchem.com [pdf.benchchem.com]

- 31. Sonogashira Coupling [organic-chemistry.org]

- 32. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 33. chem.libretexts.org [chem.libretexts.org]

- 34. Frontiers | Regulator of G-Protein Signaling (RGS) Protein Modulation of Opioid Receptor Signaling as a Potential Target for Pain Management [frontiersin.org]

- 35. pnas.org [pnas.org]

- 36. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 37. Video: Opioid Receptors: Overview [jove.com]

- 38. Opioid ligands with mixed mu/delta opioid receptor interactions: an emerging approach to novel analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 39. painphysicianjournal.com [painphysicianjournal.com]

- 40. pharmacytimes.com [pharmacytimes.com]

- 41. ClinPGx [clinpgx.org]

8-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride: Structure, Synthesis, and Applications in Drug Discovery

An In-depth Technical Guide:

Abstract

8-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride is a pivotal heterocyclic building block in the fields of organic synthesis and medicinal chemistry. As a derivative of the tetrahydroquinoline scaffold, a core structure present in numerous bioactive compounds, it serves as a versatile intermediate for the development of novel therapeutic agents.[1][2] The strategic placement of a bromine atom on the aromatic ring provides a reactive handle for a wide array of synthetic transformations, enabling the exploration of chemical space and the generation of compound libraries with diverse pharmacological profiles. This guide provides an in-depth analysis of its chemical identity, explores its significance in drug development, details robust synthetic and characterization protocols, and outlines best practices for its handling and storage.

Core Chemical Identity and Physicochemical Properties

A precise understanding of a compound's fundamental characteristics is the cornerstone of its effective application in research and development. This section delineates the structural and physical properties of this compound.

1.1. Chemical Structure and IUPAC Nomenclature

The molecule consists of a 1,2,3,4-tetrahydroquinoline core, where the bicyclic structure is formed by a fused benzene ring and a saturated piperidine ring. A bromine atom is substituted at the 8th position of the aromatic ring. The hydrochloride salt is formed by the protonation of the secondary amine in the heterocyclic ring.

1.2. Physicochemical Data Summary

The key quantitative descriptors for this compound are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 1221724-17-9 | [1][6] |

| Molecular Formula | C₉H₁₁BrClN | [1] |

| Molecular Weight | 248.55 g/mol | [1] |

| Appearance | White to pale yellow solid (inferred from similar compounds) | [7] |

| Storage Conditions | Room temperature, store in a dry, well-ventilated, and sealed container | [1][7] |

Significance in Medicinal Chemistry and Drug Development

The value of this compound lies not in its intrinsic biological activity, but in its role as a strategic precursor for creating more complex and potent molecules.

2.1. The Privileged Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline nucleus is recognized as a "privileged scaffold" in medicinal chemistry. This designation is due to its frequent appearance in molecules exhibiting a wide range of biological activities.[2] Its rigid, three-dimensional structure allows it to present substituents in defined spatial orientations, facilitating precise interactions with biological targets such as enzymes and receptors. Pharmaceuticals containing this core structure include the antiarrhythmic drug Nicainoprol and the antiviral antibiotic Virantmycin.[2]

2.2. A Versatile Synthetic Intermediate

This compound is primarily utilized as a key intermediate for synthesizing a variety of quinoline derivatives.[1][5] The bromine atom at the C8 position is the key to its versatility. It activates the molecule for numerous cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse functional groups such as aryl, alkyl, cyano, and methoxy moieties.[8][9] This functionalization is critical for tuning the pharmacological properties of the final compounds, including their potency, selectivity, and pharmacokinetic profiles.

2.3. Therapeutic Potential of Downstream Derivatives

Research into derivatives synthesized from brominated tetrahydroquinolines has shown significant promise across several therapeutic areas:

-

Anticancer Agents: Many novel brominated quinoline derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, including C6, HeLa, and HT29.[9] Some have demonstrated the ability to inhibit human topoisomerase I, a critical enzyme for DNA replication.[9]

-

Antimicrobial and Anti-inflammatory Activity: The broader class of quinoline derivatives, often accessed through intermediates like this one, is actively explored for potential antimicrobial and anti-inflammatory properties.[1]

Synthesis and Characterization

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The process begins with the synthesis of the free base, followed by its conversion to the hydrochloride salt.

3.1. Retrosynthetic and Workflow Analysis

A logical retrosynthetic analysis simplifies the synthetic challenge. The target hydrochloride salt is disconnected to its free base, which can be synthesized via the direct bromination of 1,2,3,4-tetrahydroquinoline. This precursor itself is typically derived from aniline through processes like the Skraup synthesis followed by reduction.

Caption: Retrosynthetic pathway for the target compound.

The overall experimental workflow involves synthesis, purification, salt formation, and final characterization to validate the structure and purity of the product.

Caption: General experimental workflow for synthesis and analysis.

3.2. Experimental Protocol: Synthesis of 8-Bromo-1,2,3,4-tetrahydroquinoline

This protocol is a representative method adapted from general procedures for the bromination of substituted quinolines.[8][10]

Materials:

-

1,2,3,4-Tetrahydroquinoline (1 eq)

-

Molecular Bromine (Br₂) (1.1 eq)

-

Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: Dissolve 1,2,3,4-tetrahydroquinoline (1 eq) in chloroform in a round-bottomed flask equipped with a magnetic stirrer. Cool the flask to 0 °C in an ice bath. The reaction should be performed in a well-ventilated fume hood and protected from light to prevent radical side reactions.

-

Bromine Addition: Slowly add a solution of molecular bromine (1.1 eq) in chloroform dropwise to the cooled solution over 10-15 minutes.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Workup: Upon completion, carefully quench the reaction by adding a saturated solution of sodium bicarbonate until effervescence ceases. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with chloroform or dichloromethane (3x).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent to isolate the pure 8-Bromo-1,2,3,4-tetrahydroquinoline free base.

3.3. Experimental Protocol: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the purified free base in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

-

Acidification: Slowly bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

Precipitation: The hydrochloride salt will precipitate out of the solution. Continue addition until no further precipitation is observed.

-

Isolation: Collect the solid product by vacuum filtration, wash it with a small amount of cold diethyl ether, and dry it under a vacuum to yield the final this compound.

3.4. Analytical Characterization

To confirm the identity and purity of the final product, a suite of analytical techniques is essential.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the molecular structure. The proton spectrum will show characteristic signals for the aromatic and aliphatic protons, and the carbon spectrum will confirm the number and type of carbon atoms.[11]

-

Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the free base. The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound.[11]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the N-H bond in the amine and the C-Br bond.[11]

References

- MySkinRecipes. (n.d.). This compound.

- PubChemLite. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). 8-Bromo-1,2,3,4-tetrahydroisoquinoline.

- ECHEMI. (n.d.). 8-BROMO-1,2,3,4-TETRAHYDROISOQUINOLINE HYDROCHLORIDE.

- ChemicalBook. (n.d.). 8-Bromoquinoline synthesis.

- ChemBK. (n.d.). 8-BroMo-1,2,3,4-tetrahydroisoquinoline, HCl.

- Chemical Synthesis. (n.d.). 8-bromo-1,2,3,4-tetrahydroisoquinoline,hydrochloride(CAS#1159813-53-2).

- Appchem. (n.d.). 8-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride.

- ResearchGate. (n.d.). Bromination of 8-substituted quinolines.

- ChemicalBook. (n.d.). 8-bromo-1,2,3,4-tetrahydroquinoline(937640-02-3) 1H NMR.

- ChemicalBook. (n.d.). This compound.

- ChemScene. (n.d.). 8-Bromo-1,2,3,4-tetrahydroquinoline.

- ResearchGate. (n.d.). Preparation of brominated tetrahydroquinolines.

- ChemicalBook. (n.d.). 8-bromo-1,2,3,4-tetrahydroquinoline.

- PMC - NIH. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities.

- PMC - PubMed Central. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines.

Sources

- 1. This compound [myskinrecipes.com]

- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C9H10BrN) [pubchemlite.lcsb.uni.lu]

- 4. chemscene.com [chemscene.com]

- 5. 8-bromo-1,2,3,4-tetrahydroquinoline | 937640-02-3 [chemicalbook.com]

- 6. This compound | 1221724-17-9 [chemicalbook.com]

- 7. China 8-bromo-1,2,3,4-tetrahydroisoquinoline,hydrochloride(CAS#1159813-53-2) Manufacturer and Supplier | Xinchem [xinchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 8-bromo-1,2,3,4-tetrahydroquinoline(937640-02-3) 1H NMR [m.chemicalbook.com]

An In-Depth Technical Guide to 8-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride: A Key Intermediate in Modern Drug Discovery

For Immediate Release

This technical guide provides a comprehensive overview of 8-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride (CAS No. 1221724-17-9), a critical building block for researchers, scientists, and professionals in drug development. This document delves into its chemical identity, synthesis, applications, and safety protocols, offering field-proven insights for its effective utilization in the laboratory.

Core Chemical Identity

This compound is a substituted tetrahydroquinoline derivative. The presence of a bromine atom on the aromatic ring and its formulation as a hydrochloride salt make it a versatile reagent in organic synthesis, particularly in the construction of more complex molecular architectures.

Key Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 1221724-17-9 | [1] |

| Molecular Formula | C₉H₁₁BrClN | [1] |

| Molecular Weight | 248.55 g/mol | [1][2] |

| Appearance | White to off-white solid (typical) | Inferred from related compounds |

| Solubility | Soluble in water and polar organic solvents | Inferred from hydrochloride salt nature |

| Storage | Room temperature, in an inert atmosphere | [1] |

Synthesis and Mechanism

The synthesis of this compound typically involves a two-step process: the synthesis of the free base, 8-Bromo-1,2,3,4-tetrahydroquinoline, followed by its conversion to the hydrochloride salt.

Synthesis of 8-Bromo-1,2,3,4-tetrahydroquinoline (Free Base)

A common and effective method for the synthesis of the tetrahydroquinoline core is the Skraup-Doebner-von Miller reaction or similar cyclization strategies. A plausible synthetic route for 8-Bromo-1,2,3,4-tetrahydroquinoline starts from 2-bromoaniline.

Reaction Pathway:

Caption: Synthesis of the free base, 8-Bromo-1,2,3,4-tetrahydroquinoline.

Experimental Protocol (Illustrative):

-

Cyclization to 8-Bromoquinoline: 2-Bromoaniline is reacted with an α,β-unsaturated carbonyl compound, such as acrolein (often generated in situ or from a precursor like acrolein diethyl acetal), in the presence of an acid catalyst (e.g., hydrochloric acid) and an oxidizing agent. The mixture is refluxed to facilitate the cyclization and aromatization to form 8-bromoquinoline.[3]

-

Reduction to 8-Bromo-1,2,3,4-tetrahydroquinoline: The resulting 8-bromoquinoline is then reduced to the corresponding tetrahydroquinoline. This is commonly achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere or with other reducing agents such as sodium borohydride in the presence of a suitable acid.

Formation of the Hydrochloride Salt

The stable hydrochloride salt is prepared by treating the synthesized free base with hydrochloric acid.

Reaction Workflow:

Caption: Conversion of the free base to its hydrochloride salt.

Experimental Protocol (Illustrative):

-

The purified 8-Bromo-1,2,3,4-tetrahydroquinoline free base is dissolved in a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.

-

A solution of hydrochloric acid in the same or a compatible solvent is added dropwise to the solution of the free base with stirring.

-

The hydrochloride salt, being less soluble in the organic solvent, precipitates out of the solution.

-

The resulting solid is collected by filtration, washed with the anhydrous solvent to remove any excess acid, and dried under vacuum to yield the final product.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a pivotal intermediate in the synthesis of a variety of biologically active molecules. The tetrahydroquinoline scaffold is a well-established pharmacophore found in numerous approved drugs and clinical candidates. The bromine atom at the 8-position provides a reactive handle for further chemical modifications, such as cross-coupling reactions, to introduce diverse functional groups and build molecular complexity.

This compound is primarily utilized in the development of novel therapeutic agents, with research focusing on areas such as:

-

Anticancer Agents: As a scaffold for molecules targeting various cancer-related pathways.

-

Antimicrobial Compounds: In the synthesis of new antibiotics and antifungal agents.

-

Anti-inflammatory Drugs: As a core structure for compounds with anti-inflammatory properties.[1]

Workflow for Application in Medicinal Chemistry:

Caption: General workflow for utilizing the compound in drug discovery.

Safety, Handling, and Storage

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[5][6]

-

First Aid:

-

Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water.[5][6]

-

Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes.[5][6]

-

Inhalation: If inhaled, move the person to fresh air.[6]

-

Ingestion: If swallowed, seek immediate medical attention.[5]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1] The compound should be stored under an inert atmosphere.

Hazard Identification (based on related compounds):

-

May cause skin, eye, and respiratory irritation.[5]

-

May be harmful if swallowed, in contact with skin, or if inhaled.[5]

Spectroscopic Characterization

For the purpose of structural verification, the following spectroscopic data for the free base, 8-Bromo-1,2,3,4-tetrahydroquinoline (CAS 937640-02-3), can be used as a reference. The hydrochloride salt will exhibit similar signals in the aromatic and aliphatic regions in ¹H and ¹³C NMR, with potential shifts due to the protonation of the nitrogen atom.

-

¹H NMR: Spectral data for the free base is available and can be used for comparison.[7]

-

¹³C NMR: Available for the free base.[7]

-

Mass Spectrometry: The mass spectrum of the free base would show a characteristic isotopic pattern for the bromine atom. The hydrochloride salt would likely not show the HCl adduct in the mass spectrum under typical ionization conditions.

-

Infrared (IR) Spectroscopy: The IR spectrum of the hydrochloride salt would be expected to show a broad N-H stretching band characteristic of an amine salt, in addition to the C-H and aromatic C=C stretching frequencies.

Conclusion

This compound is a valuable and versatile intermediate in the field of medicinal chemistry and drug discovery. Its stable salt form, coupled with the reactive bromine handle, allows for the efficient synthesis of a wide array of novel quinoline derivatives with potential therapeutic applications. Adherence to proper safety and handling protocols is essential for its use in a research setting.

References

- MySkinRecipes. This compound.

- ChemicalBook. 8-Bromoquinoline synthesis.

- ECHEMI. 8-BROMO-1,2,3,4-TETRAHYDROISOQUINOLINE HYDROCHLORIDE Formula.

- Sigma-Aldrich. 8-Bromo-1,2,3,4-tetrahydroisoquinoline.

- sds-search.com. 8-Bromo-1,2,3,4-Tetrahydroquinoline - Free SDS search.

- Applichem. 8-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride.

- PubChem. 8-Bromo-1,2,3,4-tetrahydroisoquinoline.

- Apollo Scientific Ltd. SAFETY DATA SHEET - 7-BROMO-1,2,3,4-TETRAHYDROQUINOLINE.

- ResearchGate. Bromination of 8-substituted quinolines.

- Fisher Scientific. SAFETY DATA SHEET - 6-Bromo-1,2,3,4-tetrahydroisoquinoline.

- PubChemLite. This compound.

- ChemicalBook. 8-bromo-1,2,3,4-tetrahydroquinoline(937640-02-3) 1H NMR.

Sources

- 1. This compound [myskinrecipes.com]

- 2. echemi.com [echemi.com]

- 3. 8-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]

- 4. 8-Bromo-1,2,3,4-Tetrahydroquinoline - Free SDS search [msds.com]

- 5. cn.canbipharm.com [cn.canbipharm.com]

- 6. fishersci.com [fishersci.com]

- 7. 8-bromo-1,2,3,4-tetrahydroquinoline(937640-02-3) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Safe Handling of 8-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols and handling precautions for 8-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride. As a key building block in the synthesis of novel quinoline derivatives for pharmaceutical research, a thorough understanding of its properties and potential hazards is paramount for ensuring laboratory safety and experimental integrity.[1] This document moves beyond a simple recitation of safety data, delving into the chemical rationale behind the recommended procedures to empower researchers with the knowledge to work confidently and safely.

Section 1: Compound Identification and Physicochemical Profile

This compound is a halogenated heterocyclic amine derivative. The hydrochloride salt form is typically supplied to enhance stability and improve solubility in polar solvents, a common practice for amine-containing intermediates in drug discovery. While specific experimental data for the hydrochloride salt is not widely published, its properties can be largely inferred from the free base and related analogs.

Table 1: Physicochemical Properties

| Property | Value / Information | Source(s) |

| Chemical Name | This compound | N/A |

| CAS Number | 1221724-17-9 | [2] |

| Molecular Formula | C₉H₁₁BrClN | [3] |

| Molecular Weight | 248.55 g/mol | [3] |

| Appearance | Likely a solid (inferred from related compounds) | N/A |

| Boiling Point | 294.3 °C at 760 mmHg (for free base) | |

| Storage Temperature | 2-8°C, Keep in dark place, sealed in dry | [4] |

| Solubility | Expected to be more soluble in water and polar organic solvents than the free base. | N/A |

Section 2: Hazard Identification and GHS Classification

Table 2: Inferred GHS Hazard Classification

| Hazard Class | GHS Code | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed.[6] |

| Acute Toxicity, Dermal | H312 | Warning | Harmful in contact with skin. |

| Acute Toxicity, Inhalation | H332 | Warning | Harmful if inhaled. |

| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation.[7] |

| Serious Eye Damage/Irritation | H319 | Warning | Causes serious eye irritation.[7] |

| Specific Target Organ Toxicity | H335 | Warning | May cause respiratory irritation.[7] |

Pictogram:

Section 3: The Chemistry of Safe Handling: Causality and Protocols

Understanding the underlying chemical reactivity of this compound is fundamental to appreciating the necessity of the prescribed safety protocols.

Reactivity Profile and Storage

The tetrahydroquinoline core is susceptible to oxidation. Strong oxidizing agents can promote the dehydrogenation of the tetrahydro- portion of the molecule, leading to the formation of the aromatic 8-bromoquinoline.[8][9] This is not just a matter of product degradation; such reactions can be exothermic and may produce hazardous byproducts.

-

Incompatible Materials: Store away from strong oxidizing agents (e.g., nitrates, peroxides, chlorates).

-

Storage Conditions: Keep the container tightly closed and store in a cool, dry, and well-ventilated area, away from direct light.[4] Refrigeration (2-8°C) is recommended. The "light sensitive" nature noted for related compounds suggests that light may catalyze degradation or oxidation reactions.

-

Hazardous Decomposition Products: Combustion of this compound will produce toxic and corrosive fumes, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen bromide (HBr).[5]

Engineering Controls and Personal Protective Equipment (PPE)

The principle of minimizing exposure is paramount. The hierarchy of controls should always be followed, prioritizing engineering controls over administrative controls and PPE.

-

Engineering Controls: All work involving weighing, transferring, or preparing solutions of this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[5] Ensure the fume hood has adequate airflow. An eyewash station and safety shower must be readily accessible.

-

Personal Protective Equipment (PPE): The use of appropriate PPE is mandatory.[5]

-

Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for tears or holes before use and change them frequently, especially after direct contact.

-

Eye Protection: Chemical safety glasses or goggles are required at all times.[5]

-

Skin and Body Protection: A standard laboratory coat must be worn and kept buttoned. Ensure it is clean and free of contamination. Protective clothing may be necessary for larger quantities or spill cleanup.[5]

-

Respiratory Protection: If working outside of a fume hood is unavoidable (which is strongly discouraged), a NIOSH-approved respirator with a particle filter is necessary. A self-contained breathing apparatus (SCBA) must be available for emergency situations.[5]

-

Logical Workflow for Safe Handling

Caption: A logical workflow for the safe handling of this compound.

Section 4: Emergency Procedures

Prompt and correct action during an emergency is critical to minimizing harm.

First Aid Measures

-

Inhalation: Immediately move the affected person to fresh air. If they feel unwell or have difficulty breathing, seek immediate medical attention.[5]

-

Skin Contact: Remove all contaminated clothing and footwear immediately. Drench the affected skin with running water for at least 15 minutes. If irritation persists, consult a doctor.[5]

-

Eye Contact: Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[5]

-

Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[5]

Accidental Release Measures (Spills)

For minor spills (small quantities that can be safely handled by trained personnel):

-

Alert Personnel: Notify others in the immediate area.

-

Isolate: Restrict access to the spill area.

-

Ventilate: Ensure the fume hood is operating.

-

Protect: Wear appropriate PPE (gloves, goggles, lab coat, and if necessary, respiratory protection).

-

Contain & Clean: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill absorbents). Do not use combustible materials like paper towels to absorb the bulk of the spill.

-

Collect: Carefully sweep or scoop the absorbed material into a closable, labeled container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with a suitable solvent or detergent and water, and dispose of the cleaning materials as hazardous waste.

For major spills, or if you are unsure of your ability to handle the spill safely:

-

Evacuate: Immediately evacuate the area.

-

Alert: Notify your supervisor and institutional safety office.

-

Isolate: Close the door to the affected area and prevent entry.

-

Await Response: Wait for trained emergency personnel.

Emergency Response Flowchart

Caption: Decision flowchart for responding to a chemical spill.

Section 5: Context in Research and Development

This compound is not an end-product therapeutic but a valuable intermediate. Its utility stems from the versatile chemistry of the quinoline scaffold, which is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[10]

-

Synthetic Handle: The bromine atom at the 8-position serves as a key synthetic handle for introducing further molecular complexity. It is amenable to a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the attachment of other aryl or alkyl groups.[8]

-

Scaffold for Bioactive Molecules: Researchers utilize this compound to synthesize libraries of novel quinoline derivatives. These new molecules are then screened for potential therapeutic activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][10]

The causality for rigorous handling is thus clear: protecting researchers from the inherent hazards of the intermediate is the primary goal. A secondary, but crucial, consideration is preventing contamination that could compromise the synthesis of these sensitive and often complex downstream molecules, thereby ensuring the integrity of the research and development process.

References

-

MySkinRecipes. This compound. Available from: [Link]

-

3E. 8-Bromo-1,2,3,4-Tetrahydroquinoline - Free SDS search. Available from: [Link]

-

Wang, L., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Advances. Available from: [Link]

-

Zhang, X., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 5-Bromo-1,2,3,4-tetrahydroquinoline. Available from: [Link]

-

MySkinRecipes. This compound. Available from: [Link]

-

Safe Work Australia. GHS Hazardous Chemical Information List. Available from: [Link]

-

MySkinRecipes. This compound. Available from: [Link]

-

Kaur, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available from: [Link]

-

Al-Jubari, M., et al. (2020). One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents. Molecules. Available from: [Link]

-

Csonka, R., et al. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules. Available from: [Link]

-

Wilson, T., et al. (2022). Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide. Organic Letters. Available from: [Link]

-

ResearchGate. Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). Available from: [Link]

-

American Elements. 2-Bromo-5,6,7,8-tetrahydroquinoline. Available from: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | 1221724-17-9 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. 75416-51-2|8-Bromo-1,2,3,4-tetrahydroisoquinoline|BLD Pharm [bldpharm.com]

- 5. cn.canbipharm.com [cn.canbipharm.com]

- 6. 5-Bromo-1,2,3,4-tetrahydroquinoline | C9H10BrN | CID 13865046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06747E [pubs.rsc.org]

- 10. One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 8-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride: Sourcing, Purity, and Application in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride is a key heterocyclic building block in the landscape of medicinal chemistry and organic synthesis. Its rigid, saturated heterocyclic core, combined with the specific placement of a bromine atom, makes it a versatile intermediate for the synthesis of a wide array of more complex molecules with potential therapeutic applications. As with any critical raw material in the drug development pipeline, a thorough understanding of its commercial availability, purity profiles, and the analytical methods used to validate its quality is paramount. This guide provides an in-depth technical overview for researchers and drug development professionals, focusing on the commercial suppliers, typical purities, and the scientific rationale behind stringent quality control.

Chemical Identity and Significance

At its core, this compound is a derivative of tetrahydroquinoline, a structural motif found in numerous biologically active natural products and synthetic pharmaceuticals.[1][2] The tetrahydroquinoline scaffold is recognized for its broad pharmacological potential, with derivatives exhibiting activities such as anticancer, anti-inflammatory, and antimicrobial properties.[1][3] The bromine atom at the 8-position serves as a convenient handle for further chemical modifications, most notably through cross-coupling reactions, allowing for the introduction of diverse functional groups and the exploration of a wider chemical space in drug discovery programs.

It is critical to distinguish this compound (CAS No. 1221724-17-9) from its constitutional isomer, 8-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride. While both are valuable intermediates, their distinct structures lead to different chemical reactivity and ultimately, different biological activities in the final compounds.

Commercial Availability and Purity Specifications

A number of chemical suppliers offer this compound, typically with purities ranging from 95% to over 98%. The purity is most commonly assessed by High-Performance Liquid Chromatography (HPLC) and confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy. The table below summarizes a selection of commercial suppliers and their typically advertised purities.

| Supplier Platform | Typical Purity | Analytical Method Cited |

| MySkinRecipes | 95% | Not specified |

| ChemicalBook | 98% (HPLC) | HPLC |

Note: This table is illustrative and not exhaustive. Researchers should always request a lot-specific Certificate of Analysis (CoA) for detailed purity information.

The Critical Role of Purity in Research and Development

The seemingly small percentage of impurities in a starting material like this compound can have profound consequences in a research and development setting.

-

In Chemical Synthesis: Impurities can interfere with subsequent reactions, leading to lower yields, the formation of unwanted byproducts, and complex purification challenges. For example, a regioisomeric impurity (e.g., 6-bromo-1,2,3,4-tetrahydroquinoline) could lead to a mixture of final products that are difficult to separate, compromising the integrity of the study.

-

In Biological Assays: The presence of unknown impurities can lead to misleading biological data. An impurity might be cytotoxic, leading to a false-positive result in an anticancer screen, or it could inhibit a target enzyme, confounding the structure-activity relationship (SAR) studies of the intended molecule.

-

In Drug Development: For preclinical and clinical development, the purity of all intermediates and the final active pharmaceutical ingredient (API) is a strict regulatory requirement. A well-characterized starting material is the first step in ensuring the safety and efficacy of a potential new drug.

Analytical Methodologies for Purity Verification

A robust analytical package is essential for confirming the identity and purity of this compound. While a supplier's CoA provides initial data, independent verification or a thorough understanding of the methods used is best practice.

Representative HPLC Method for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the workhorse for purity determination of non-volatile organic molecules. The following is a representative protocol for the analysis of this compound, based on standard methods for similar aromatic amines.[4][5]

Objective: To determine the purity of this compound and to separate it from potential process-related impurities and degradation products.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA) or Formic Acid (for Mass Spectrometry compatible methods)

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in Acetonitrile

-

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound and dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

UV Detection: 220 nm

-

Gradient Elution:

Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |

-

-

Data Analysis:

-

The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

-

Structural Confirmation by NMR

Quality Control Workflow

The following diagram illustrates a typical workflow for the quality control and use of this compound in a research setting.

Caption: Quality control workflow for this compound.

Conclusion

This compound is a valuable and commercially available building block for the synthesis of novel compounds in drug discovery and development. Its utility is directly linked to its purity, and researchers must be diligent in verifying the quality of this starting material. By understanding the available commercial sources, insisting on detailed Certificates of Analysis, and, where necessary, performing independent analytical verification, scientists can ensure the integrity of their research and the reliability of their results. This foundational due diligence is a non-negotiable aspect of high-quality scientific research and a critical step on the path to developing new medicines.

References

-

PubChemLite. This compound. Available at: [Link]

-

SDS Search. 8-Bromo-1,2,3,4-Tetrahydroquinoline Safety Data Sheet. Available at: [Link]

-

ChemBK. 8-BroMo-1,2,3,4-tetrahydroisoquinoline, HCl. Available at: [Link]

-

MySkinRecipes. This compound. Available at: [Link]

-

ACE Biolabs. 8-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride. Available at: [Link]

-

MySkinRecipes. Reagent : this compound. Available at: [Link]

-

Faheem, et al. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 2021. Available at: [Link]

-

SIELC Technologies. Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column. Available at: [Link]

-

Khan, I., et al. One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents. Molecules, 2020. Available at: [Link]

-

ResearchGate. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;.... Available at: [Link]

-

Narayanaswami, S., et al. Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 1984. Available at: [Link]

-

MDPI. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Available at: [Link]

-

ResearchGate. Selected bioactive compounds containing tetrahydroquinolines. Available at: [Link]

-

Bunce, R. A., et al. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 2011. Available at: [Link]

- Google Patents. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.

Sources

- 1. One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 6. researchgate.net [researchgate.net]

Role of 8-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride in organic synthesis

An In-Depth Technical Guide to the Role of 8-Bromo-1,2,3,4-tetrahydroquinoline hydrochloride in Organic Synthesis

Abstract

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its strategic functionalization is paramount for developing novel therapeutic agents. This technical guide provides an in-depth exploration of this compound, a versatile and pivotal building block in modern organic synthesis. We will dissect its role as a key intermediate, focusing on the reactivity of the C8-bromo position in robust, palladium-catalyzed cross-coupling reactions. This guide offers field-proven insights, detailed experimental protocols, and mechanistic rationale to empower researchers, scientists, and drug development professionals in leveraging this compound for the efficient construction of complex molecular architectures.

Introduction: The Strategic Value of the 8-Bromo-THQ Scaffold

This compound (CAS No: 1221724-17-9; Molecular Formula: C₉H₁₁BrClN) is a cornerstone reagent for synthetic chemists aiming to explore the chemical space around the THQ nucleus.[3][4] The tetrahydroquinoline core is prevalent in molecules targeting a wide array of diseases, including cancer, malaria, and HIV.[1][2]

The true synthetic power of this reagent lies in the bromine atom positioned at the C8 position of the aromatic ring. This aryl bromide serves as a highly reliable and versatile functional "handle" for a suite of transformations, most notably palladium-catalyzed cross-coupling reactions. The hydrochloride salt form enhances the compound's stability and improves its handling characteristics as a solid, making it a practical choice for laboratory use. This guide will focus on the three most impactful cross-coupling methodologies that utilize this key reactive site: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-Br bond at the 8-position is primed for oxidative addition to a Palladium(0) center, initiating the catalytic cycles of several powerful C-C and C-N bond-forming reactions. The proximity of the secondary amine within the THQ structure can also play a role in reaction outcomes, sometimes influencing catalyst coordination and reactivity.[5]

// Node Definitions Start [label="8-Bromo-1,2,3,4-tetrahydroquinoline\n(Starting Material)", fillcolor="#F1F3F4", fontcolor="#202124"]; Suzuki [label="Suzuki-Miyaura Coupling\n(with R-B(OH)₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Buchwald [label="Buchwald-Hartwig Amination\n(with R₂NH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sonogashira [label="Sonogashira Coupling\n(with R-C≡CH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product_Suzuki [label="8-Aryl/Alkyl-THQ\n(C-C Bond Formed)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Product_Buchwald [label="8-Amino-THQ\n(C-N Bond Formed)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Product_Sonogashira [label="8-Alkynyl-THQ\n(C-C Bond Formed)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Library [label="Diverse Compound Libraries for Drug Discovery", shape=folder, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> Suzuki [label="Pd Catalyst,\nBase"]; Start -> Buchwald [label="Pd Catalyst,\nBase"]; Start -> Sonogashira [label="Pd Catalyst,\nCu(I), Base"]; Suzuki -> Product_Suzuki; Buchwald -> Product_Buchwald; Sonogashira -> Product_Sonogashira; Product_Suzuki -> Library; Product_Buchwald -> Library; Product_Sonogashira -> Library; } endom Figure 1: Synthetic utility of 8-Bromo-THQ as a central precursor.

Suzuki-Miyaura Coupling: Forging C(sp²)-C Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for constructing C-C bonds, particularly for creating biaryl linkages or introducing alkyl and vinyl groups.[6] This transformation is fundamental in drug discovery for modifying a scaffold's steric and electronic properties to optimize target binding and pharmacokinetic profiles.

Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle involving the oxidative addition of the C8-Br bond to a Pd(0) complex, followed by transmetalation with an activated boronic acid or ester, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[6] The choice of ligand is critical; bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps.

// Nodes representing the cycle pd0 [label="L₂Pd⁰", shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; oxidative_addition [label="Oxidative\nAddition", shape=plaintext]; pdII_complex [label="L₂PdII(Ar)(Br)", shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; transmetalation [label="Transmetalation", shape=plaintext]; pdII_aryl_complex [label="L₂PdII(Ar)(R)", shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; reductive_elimination [label="Reductive\nElimination", shape=plaintext];

// External species arbr [label="Ar-Br\n(8-Bromo-THQ)"]; rboh2 [label="R-B(OH)₃⁻\n(Activated Boronic Acid)"]; ar_r [label="Ar-R\n(Product)"]; base [label="Base", shape=plaintext, style=none]; boronic_acid [label="R-B(OH)₂", shape=plaintext, style=none];

// Edges pd0 -> oxidative_addition [arrowhead=none]; oxidative_addition -> pdII_complex; pdII_complex -> transmetalation [arrowhead=none]; transmetalation -> pdII_aryl_complex; pdII_aryl_complex -> reductive_elimination [arrowhead=none]; reductive_elimination -> pd0;

arbr -> oxidative_addition [style=dashed]; rboh2 -> transmetalation [style=dashed]; reductive_elimination -> ar_r [style=dashed]; boronic_acid -> rboh2 [style=dashed]; base -> rboh2 [style=dashed];

// Positioning {rank=same; arbr; rboh2;} {rank=same; pd0; pdII_aryl_complex;} {rank=same; oxidative_addition; reductive_elimination;} {rank=same; pdII_complex; transmetalation;} } endom Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Representative Protocol: Synthesis of 8-phenyl-1,2,3,4-tetrahydroquinoline

-

Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 248.5 mg).

-

Reagent Addition: Add phenylboronic acid (1.2 mmol, 146 mg), potassium carbonate (3.0 mmol, 414 mg), and the palladium catalyst/ligand system (e.g., Pd(PPh₃)₄, 0.05 mmol, 58 mg).

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 10 mL).

-

Reaction: Heat the mixture to 90-100 °C and stir vigorously for 12-18 hours, monitoring progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel to yield the desired product.

Data Presentation: Illustrative Suzuki Coupling Reactions

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 92 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | 1,4-Dioxane/H₂O | 88 |

| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | DME/H₂O | 75 |

Note: Yields are illustrative and based on typical outcomes for Suzuki-Miyaura couplings on similar aryl bromide substrates.[7]

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a premier method for forming carbon-nitrogen bonds, a transformation that is notoriously difficult using classical methods.[8][9] This reaction allows for the direct coupling of primary or secondary amines to the C8 position of the THQ core, providing access to a vast range of analogues with modified polarity, basicity, and hydrogen-bonding capabilities—all critical parameters in drug design.

Mechanistic Rationale: The catalytic cycle is similar to the Suzuki coupling but involves the coordination of the amine to the Pd(II)-aryl complex.[10] A strong, non-nucleophilic base is required to deprotonate the coordinated amine, forming a palladium-amido intermediate. Reductive elimination from this intermediate furnishes the C-N bond and regenerates the Pd(0) catalyst.[10] Sterically hindered phosphine ligands are essential for promoting the challenging reductive elimination step.[8]

Representative Protocol: Synthesis of 8-(Piperidin-1-yl)-1,2,3,4-tetrahydroquinoline

-

Vessel Preparation: In a glovebox, charge an oven-dried vial with this compound (0.5 mmol, 124 mg), a palladium precatalyst (e.g., RuPhos Pd G3, 0.01 mmol), and sodium tert-butoxide (0.7 mmol, 67 mg).

-

Reagent Addition: Add piperidine (0.6 mmol, 59 µL).

-

Solvent Addition: Add anhydrous, degassed toluene (5 mL).

-

Reaction: Seal the vial and heat to 110 °C with stirring for 16-24 hours.

-

Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the residue via flash chromatography to obtain the target compound.

Data Presentation: Illustrative Buchwald-Hartwig Amination Reactions

| Entry | Amine | Catalyst (mol%) | Ligand | Base | Solvent | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP | NaOt-Bu | Toluene | 95 |

| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 85 |

| 3 | Benzylamine | Pd(OAc)₂ (2) | RuPhos | K₃PO₄ | sec-Butanol | 89 |

Note: Conditions and yields are representative for Buchwald-Hartwig aminations and demonstrate the versatility of the reaction.[11][12]

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is the most reliable method for attaching a terminal alkyne to an aryl halide.[13][14] The resulting alkynyl group is an exceptionally useful functional handle. It can participate in cycloadditions (e.g., "click chemistry"), be reduced to an alkene or alkane, or be used in further coupling reactions, making it a gateway to significant molecular complexity.

Mechanistic Rationale: The Sonogashira reaction uniquely employs a dual-catalyst system. A palladium(0) catalyst activates the aryl bromide via oxidative addition. Concurrently, a copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide.[14] This acetylide then undergoes transmetalation with the Pd(II)-aryl complex. The subsequent reductive elimination forms the C-C bond and regenerates the Pd(0) catalyst. The amine base serves both to deprotonate the alkyne and as a solvent.

Representative Protocol: Synthesis of 8-(Phenylethynyl)-1,2,3,4-tetrahydroquinoline

-

Vessel Preparation: To a Schlenk tube, add this compound (1.0 mmol, 248.5 mg), PdCl₂(PPh₃)₂ (0.02 mmol, 14 mg), and Copper(I) iodide (0.04 mmol, 7.6 mg).

-

Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.

-

Solvent and Reagent Addition: Add degassed triethylamine (10 mL) followed by phenylacetylene (1.1 mmol, 121 µL) via syringe.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 6-12 hours until the starting material is consumed (monitored by TLC).

-

Work-up: Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane (25 mL) and wash with saturated aqueous NH₄Cl solution (2 x 15 mL) and brine (15 mL). Dry the organic layer over MgSO₄ and concentrate.

-

Purification: Purify by column chromatography to isolate the product.

Data Presentation: Illustrative Sonogashira Coupling Reactions

| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | Et₃N | 94 |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | THF | 90 |

| 3 | 1-Hexyne | PdCl₂(dppf) (2) | CuI (4) | Piperidine | DMF | 86 |

Note: The selective reaction at the C8-Br position in di-halogenated quinolines has been attributed to a directing effect from the ortho-NH group, highlighting a key principle of regiocontrol.[5]

Conclusion: A Gateway to Molecular Diversity

This compound is more than just a chemical intermediate; it is a strategic platform for innovation in medicinal chemistry and materials science. Its well-defined point of reactivity at the C8-position allows for the predictable and efficient application of modern synthetic methodologies. By mastering its use in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, researchers can rapidly generate libraries of novel, highly functionalized tetrahydroquinoline derivatives. This capability is indispensable for structure-activity relationship (SAR) studies and the development of next-generation therapeutics.[3][15]

References

-

Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PubMed Central. Available at: [Link]

-

Synthesis of 1,2,3,4-Tetrahydroquinolines including Angustureine and Congeneric Alkaloids. A Review. Taylor & Francis Online. Available at: [Link]

-

This compound. MySkinRecipes. Available at: [Link]

-

Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst. ACS Publications. Available at: [Link]

-

Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst. National Institutes of Health. Available at: [Link]

-

Tetrahydroquinoline synthesis. Organic Chemistry Portal. Available at: [Link]

-

Reactivity of the 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1

-ones in a palladium catalyzed Sonogashira cross-coupling reacti. TÜBİTAK. Available at: [Link] -

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry. Available at: [Link]

-

Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Indian Academy of Sciences. Available at: [Link]

-

Recent advances in the reactions of C8-functionalization of substituted tetrahydroquinolines under ruthenium catalyst. ResearchGate. Available at: [Link]

-

Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

-

The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. PubMed. Available at: [Link]

-

Drugs incorporating tetrahydroquinolines. ResearchGate. Available at: [Link]

-

Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). ResearchGate. Available at: [Link]

-

Suzuki–Miyaura cross-coupling of 2-aryl-6,8-dibromo-1,2,3,4-tetrahydroquinolin-4-ones and subsequent dehydrogenation and oxidative aromatization of the resulting 2,6,8-triaryl-1,2,3,4-tetrahydroquinolin-4-. Sci-Hub. Available at: [Link]

-

Synthesis of Functionalized Tetrahydroquinoline Containing Indole Scaffold via Chemoselective Annulation of Aza-ortho-quinone Methide Precursor. PubMed Central. Available at: [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

-

Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]